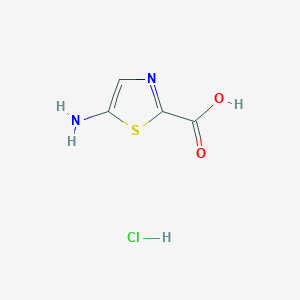

5-Aminothiazole-2-carboxylic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-amino-1,3-thiazole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S.ClH/c5-2-1-6-3(9-2)4(7)8;/h1H,5H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPQBIOGFEKIEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Aminothiazole-2-carboxylic acid hydrochloride chemical properties

An In-Depth Technical Guide to 5-Aminothiazole-2-carboxylic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for this compound. This compound is a valuable heterocyclic building block in medicinal chemistry, recognized for its role in the development of various therapeutic agents.

Physicochemical and Spectroscopic Properties

While specific experimental data for the hydrochloride salt is not extensively available in public literature, the properties of the parent compound, 2-Aminothiazole-5-carboxylic acid, provide a strong foundation for understanding its chemical nature. The hydrochloride salt is formed by the protonation of the amino group, which is expected to increase its aqueous solubility.

Table 1: Physicochemical Properties of 2-Aminothiazole-5-carboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄N₂O₂S | [1] |

| Molecular Weight | 144.152 g/mol | [1] |

| Melting Point | 214-216 °C | [1] |

| Boiling Point | 415.0 ± 18.0 °C at 760 mmHg | [1] |

| Density | 1.7 ± 0.1 g/cm³ | [1] |

| Flash Point | 204.8 ± 21.2 °C | [1] |

| InChIKey | ZFMRDDYYJJCBKC-UHFFFAOYSA-N | [1] |

| SMILES | Nc1ncc(C(=O)O)s1 | [1] |

Note: The properties listed above are for the free base, 2-Aminothiazole-5-carboxylic acid. The hydrochloride salt will have a different molecular weight and is expected to have higher solubility in polar solvents.

Spectroscopic Analysis

Synthesis and Reactivity

The synthesis of 2-aminothiazole derivatives, including this compound, is well-established in organic chemistry.

General Synthetic Approach: Hantzsch Thiazole Synthesis

The most common method for synthesizing the 2-aminothiazole ring system is the Hantzsch thiazole synthesis. This typically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[4] For 5-substituted-2-aminothiazoles, a key step often involves reaction with thiourea in an acidic medium, such as hydrochloric acid, which directly yields the hydrochloride salt of the aminothiazole product.[5]

A general representation of this synthesis is outlined below:

Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.

Polymer-Supported Synthesis

Modern synthetic methodologies have employed polymer-supported approaches for the preparation of 2-aminothiazole derivatives. In one such method, a resin-bound thiourea is condensed with a methyl 2-chloroacetoacetate to release the 2-aminothiazole-5-carboxylic acid methyl ester as its hydrochloride salt.[4] This solid-phase synthesis can simplify purification and isolation procedures.

Reactivity

The 2-amino group and the 5-carboxylic acid group are the primary sites of reactivity. The amino group can be acylated, alkylated, or used in the formation of amides and sulfonamides. The carboxylic acid can be converted to esters, amides, or acid chlorides for further functionalization. The N-Boc protected form of 2-aminothiazole-5-carboxylic acid is a key intermediate for amide coupling reactions, for instance, in the synthesis of Src-family kinase inhibitors.[6]

Applications in Research and Drug Development

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, and this compound serves as a crucial starting material for the synthesis of a wide array of biologically active molecules.

-

Anticancer Agents: Derivatives of 2-aminothiazole-5-carboxylic acid are integral to the synthesis of kinase inhibitors. A prominent example is the use of its derivatives in the synthesis of Dasatinib, a potent oral Bcr-Abl and Src family tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[7][8]

-

Antimicrobial and Antitubercular Activity: The 2-aminothiazole core is present in numerous compounds with demonstrated antimicrobial properties.[8] Specifically, derivatives of 2-aminothiazole-4-carboxylate have been identified as having promising activity against Mycobacterium tuberculosis.[9]

-

Anti-inflammatory Agents: Various compounds containing the 2-aminothiazole scaffold have been investigated for their anti-inflammatory potential.[8]

The synthetic versatility of this compound allows for the generation of diverse chemical libraries for screening against various biological targets.

Safety, Handling, and Storage

Based on the safety data for the parent compound, 2-Aminothiazole-5-carboxylic acid, the hydrochloride salt should be handled with appropriate precautions.

Table 2: Hazard Identification and Precautionary Measures

| Hazard | Description | Precautionary Measures | Source(s) |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Avoid ingestion, skin contact, and inhalation of dust. Use in a well-ventilated area or fume hood. | [1][10] |

| Skin Irritation/Sensitization | Causes skin irritation and may cause an allergic skin reaction. | Wear protective gloves and clothing. Wash hands thoroughly after handling. | [1][10] |

| Eye Irritation | Causes serious eye irritation. | Wear safety glasses or goggles. | [10] |

| Respiratory Irritation | May cause respiratory irritation. | Avoid breathing dust. |

Handling and Storage Recommendations

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Engineering Controls: Use in a well-ventilated area, preferably a chemical fume hood.[1]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10] Keep away from incompatible materials.

-

Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong acids, and strong bases.[10]

-

Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[10]

First Aid Measures

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10]

-

In case of skin contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[10]

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

Conclusion

This compound is a key heterocyclic compound with significant applications in medicinal chemistry and drug discovery. Its utility as a building block for complex, biologically active molecules, particularly in the field of oncology, is well-documented. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is essential for researchers and scientists working with this versatile intermediate.

References

- 1. 2-Aminothiazole-5-carboxylic acid | CAS#:40283-46-3 | Chemsrc [chemsrc.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. Synthesis of aminothiazoles: polymer-supported approaches - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00790F [pubs.rsc.org]

- 5. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]

- 6. 2-N-BOC-AMINO-THIAZOLE-5-CARBOXYLIC ACID [chemicalbook.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

5-Aminothiazole-2-carboxylic acid hydrochloride mechanism of action

An In-Depth Technical Guide to the Mechanistic Landscape of 5-Aminothiazole-2-Carboxylic Acid Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1] This guide delves into the mechanistic underpinnings of 5-aminothiazole-2-carboxylic acid and its derivatives, providing a comprehensive overview for researchers and drug development professionals. While the specific mechanism of action for 5-aminothiazole-2-carboxylic acid hydrochloride is not extensively detailed in the current literature, this document synthesizes the wealth of information available on its closely related analogues. The primary focus will be on the anticancer properties of these compounds, which are often attributed to their ability to act as kinase inhibitors and induce cytotoxic effects through various cellular pathways.[1][2] This guide will explore the key biological targets, downstream signaling effects, and provide field-proven insights into the experimental methodologies used to elucidate these mechanisms.

The 2-Aminothiazole Core: A Foundation for Diverse Bioactivity

The 2-aminothiazole ring is a versatile heterocyclic motif that has been extensively explored in drug discovery. Its derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4] The significance of this scaffold is underscored by its presence in established drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3Kα inhibitor Alpelisib.[1][5] The ability of the thiazole core to engage in various non-covalent interactions with biological targets, such as hydrogen bonding and π-π stacking, contributes to its utility as a pharmacophore.[5]

Putative Mechanisms of Action of 5-Aminothiazole-2-Carboxylic Acid Derivatives

The biological effects of 5-aminothiazole-2-carboxylic acid derivatives are largely dictated by the nature of the substituents appended to the core structure. The following sections outline the most prominently reported mechanisms of action for this class of compounds.

Kinase Inhibition: A Dominant Anticancer Strategy

A significant body of research has focused on designing 2-aminothiazole-5-carboxylic acid derivatives as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

-

Tyrosine Kinase Inhibition: Inspired by the structure of Dasatinib, numerous 2-amino-thiazole-5-carboxylic acid phenylamide derivatives have been synthesized and evaluated for their antiproliferative activity.[2] These compounds have shown potent and selective activity against cancer cell lines, such as human K563 leukemia cells.[1][2] The proposed mechanism involves the inhibition of tyrosine kinases, leading to the disruption of downstream signaling pathways that control cell growth, proliferation, and survival.

-

Aurora Kinase Inhibition: Certain 2-aminophenyl-5-halothiazole derivatives have been shown to inhibit Aurora kinases, which are key regulators of mitosis.[3] Inhibition of these kinases can lead to defects in chromosome segregation and ultimately, cell cycle arrest and apoptosis.

The general mechanism of kinase inhibition by these compounds involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins.

Caption: Kinase inhibition by 5-aminothiazole-2-carboxylic acid derivatives.

Induction of Cytotoxicity and Apoptosis

Several studies have reported the cytotoxic effects of 2-aminothiazole derivatives against various cancer cell lines.[5][6][7] The underlying mechanisms are often multifaceted and can involve:

-

Mitochondrial Dysfunction: Some thiazole derivatives have been observed to induce apoptotic and necrotic changes in cancer cells, accompanied by a decrease in mitochondrial membrane potential.[6] This suggests that mitochondria may be a key target in the cytotoxic action of these compounds.

-

Induction of Oxidative Stress: An increase in reactive oxygen species (ROS) levels has been noted in cancer cells treated with certain 2-aminothiazole derivatives, indicating an impact on the cellular redox state.[6]

Experimental Protocols for Mechanistic Elucidation

To investigate the mechanism of action of this compound or its novel derivatives, a systematic experimental approach is required. The following are key experimental workflows:

In Vitro Cytotoxicity Assays

The initial step is to determine the antiproliferative activity of the compound across a panel of cancer cell lines.

Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the 5-aminothiazole-2-carboxylic acid derivative for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Kinase Inhibition Assays

To determine if the compound acts as a kinase inhibitor, in vitro kinase assays are essential.

Protocol: ADP-Glo™ Kinase Assay (Promega)

-

Reaction Setup: In a 96-well plate, combine the kinase, the 5-aminothiazole-2-carboxylic acid derivative at various concentrations, the kinase substrate, and ATP.

-

Kinase Reaction: Incubate the plate at room temperature for the desired time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Luminescence Generation: Add Kinase Detection Reagent to convert the newly generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Signal Measurement: Measure the luminescence using a luminometer. The signal intensity is proportional to the amount of ADP generated and thus, to the kinase activity.

-

Data Analysis: A decrease in luminescence in the presence of the compound indicates kinase inhibition. Calculate the IC50 value for kinase inhibition.

Caption: Workflow for an in vitro kinase inhibition assay.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a powerful tool to assess the effects of a compound on apoptosis and cell cycle progression.

Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

-

Cell Treatment: Treat cells with the 5-aminothiazole-2-carboxylic acid derivative at its IC50 concentration for various time points.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Summary of Quantitative Data for 2-Aminothiazole Derivatives

The following table summarizes the reported cytotoxic activities of some 2-aminothiazole derivatives from the literature, highlighting the range of potencies observed. It is important to note that these are for derivatives and not the parent compound.

| Compound Class | Cell Line(s) | Reported IC50 Range (µM) | Reference(s) |

| Thiazole-amino acid hybrids | A549, HeLa, MCF-7 | 2.07 - 8.51 | [5][7] |

| 2-amino-thiazole-5-carboxylic acid phenylamides | K563 | ~16.3 | [1] |

| N-(2-chloro-6-methylphenyl)-2-(...)-thiazole-5-carboxamide | MCF-7, HT-29 | 20.2 - 21.6 | [2] |

Conclusion and Future Directions

The 5-aminothiazole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The primary mechanism of action for many of its derivatives appears to be kinase inhibition, leading to antiproliferative and pro-apoptotic effects. For researchers working with this compound, the initial steps should involve a comprehensive screening against a panel of cancer cell lines and a broad panel of kinases to identify potential biological targets. Subsequent studies should then focus on validating these targets and elucidating the downstream signaling pathways affected. The experimental protocols outlined in this guide provide a robust framework for such investigations. Further derivatization of the parent compound, guided by structure-activity relationship studies, holds significant potential for the discovery of new and more potent therapeutic agents.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [mdpi.com]

- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

structural analysis of 5-aminothiazole-2-carboxylic acid HCl

An In-Depth Technical Guide to the Structural Analysis of 5-Aminothiazole-2-Carboxylic Acid Hydrochloride

Foreword: The Structural Imperative in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, the molecule is the message. The precise three-dimensional arrangement of atoms dictates a compound's every interaction—its solubility, stability, membrane permeability, and ultimately, its affinity for a biological target. 5-Aminothiazole-2-carboxylic acid is a member of the thiazole family, a class of heterocyclic compounds renowned for their broad therapeutic activities, forming the core of numerous approved drugs.[1][2] The hydrochloride salt form is often employed to enhance aqueous solubility and stability, yet this modification introduces a new layer of structural complexity. Where does the proton reside? How does it alter the electronic landscape and intermolecular interactions?

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, multi-technique workflow designed for the rigorous and unambiguous structural elucidation of 5-aminothiazole-2-carboxylic acid HCl. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind each analytical choice, empowering you to interpret data with confidence and build a self-validating structural dossier for this critical molecular scaffold.

Foundational Chemistry: Understanding the Target Molecule

Before any analysis can begin, a foundational understanding of the molecule's constituent parts is essential. The structure consists of three key functional domains:

-

The Thiazole Ring: A five-membered aromatic heterocycle containing sulfur and nitrogen, providing a rigid scaffold.

-

The Amino Group (-NH₂): A primary amine at the 2-position, which is a primary site for protonation.

-

The Carboxylic Acid Group (-COOH): An acidic functional group at the 5-position.

The formation of the hydrochloride (HCl) salt involves the protonation of the most basic site on the molecule. In this case, the exocyclic amino group is the most likely candidate to accept a proton, forming an ammonium salt (-NH₃⁺). This is a critical hypothesis that the following analytical workflow is designed to confirm.

Caption: Protonated structure of 5-aminothiazole-2-carboxylic acid HCl.

The Analytical Workflow: A Strategy for Unambiguous Elucidation

A robust structural analysis relies on the convergence of data from multiple, orthogonal techniques. Each method provides a unique piece of the puzzle, and together, they build a coherent and verifiable picture of the molecule. Our workflow proceeds from rapid functional group identification to detailed atomic connectivity and finally, to definitive confirmation of mass and formula.

Caption: Logical workflow for comprehensive structural analysis.

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Rationale: IR spectroscopy is the ideal first step. It is a rapid, non-destructive technique that provides immediate confirmation of the key functional groups. The presence of the carboxylic acid and, crucially, the formation of the ammonium salt, will produce a highly characteristic spectral fingerprint. We are not just looking for peaks; we are looking for specific patterns, such as the profound broadening of the O-H and N-H stretching regions due to extensive hydrogen bonding.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol and collecting a background spectrum.

-

Sample Application: Place a small amount (1-2 mg) of the crystalline 5-aminothiazole-2-carboxylic acid HCl powder onto the crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

-

Processing: Perform an automatic baseline correction and peak picking.

Data Interpretation: Expected Vibrational Modes

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~3300-2500 | Carboxylic Acid (O-H) | Stretch | Very broad absorption, indicative of strong hydrogen bonding.[3] |

| ~3100-2800 | Ammonium (N-H) | Stretch | Broad, strong peaks, often overlapping with the O-H and C-H stretches. |

| ~1710 | Carboxylic Acid (C=O) | Stretch | Strong, sharp absorption.[3] |

| ~1600-1450 | Thiazole Ring | C=N, C=C Stretch | Multiple bands of variable intensity. |

| ~1400 | Carboxylic Acid | O-H Bend | Medium, broad absorption. |

The observation of these distinct bands, particularly the broad absorptions in the high-frequency region, provides strong initial evidence that both the carboxylic acid and a protonated amine are present, supporting the proposed hydrochloride salt structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework

Expertise & Rationale: NMR is the cornerstone of structural elucidation, providing unambiguous information about the carbon-hydrogen framework and the chemical environment of each atom. For this molecule, we will use a combination of ¹H and ¹³C NMR. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is selected because its polarity allows for dissolution of the salt and its low proton exchange rate allows for the observation of the acidic O-H and N-H protons.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 5-aminothiazole-2-carboxylic acid HCl and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is sufficient.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required.

-

Data Processing: Process the raw data (FID) using Fourier transformation, followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Data Interpretation: Predicted Chemical Shifts

| Nucleus | Predicted δ (ppm) | Multiplicity | Assignment | Rationale |

| ¹H | 10.0 - 13.0 | Broad Singlet | -COOH | Highly deshielded due to anisotropy of the C=O bond and hydrogen bonding.[3] |

| ¹H | 8.0 - 9.5 | Broad Singlet | -NH₃⁺ | Deshielded due to the positive charge and electronegativity of nitrogen. Broadened by exchange. |

| ¹H | ~7.5 - 8.5 | Singlet | Thiazole C4-H | Aromatic proton in an electron-deficient ring system. |

| ¹³C | 160 - 175 | Singlet | -C OOH | Carbonyl carbon, highly deshielded by attached oxygens.[3] |

| ¹³C | ~165 | Singlet | Thiazole C 2-NH₃⁺ | Attached to two heteroatoms (N and S) and the charged amino group. |

| ¹³C | ~140 | Singlet | Thiazole C 5-COOH | Attached to the electron-withdrawing carboxylic acid. |

| ¹³C | ~120 | Singlet | Thiazole C 4-H | The only carbon in the ring bonded to a hydrogen. |

The ¹H NMR spectrum provides a distinct advantage: integration. The ratio of the integrals for the thiazole proton, the ammonium protons, and the carboxylic acid proton should be 1:3:1, providing quantitative validation of the structure.

High-Resolution Mass Spectrometry (HRMS): The Definitive Formula

Expertise & Rationale: While NMR and IR define the structure's framework, HRMS provides the ultimate confirmation of its elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can calculate a molecular formula that is unique to our compound. Electrospray Ionization (ESI) is the method of choice as it is a "soft" ionization technique perfect for polar molecules like this, transferring the molecule from solution to the gas phase with minimal fragmentation.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ESI source to positive ion mode.

-

Analysis: Infuse the sample solution directly into the source. The solvent evaporates, and the analyte is ionized, typically forming the [M+H]⁺ ion (where M is the neutral free base).

-

Data Acquisition: Acquire the mass spectrum, focusing on the expected m/z range.

Data Interpretation: Expected Mass

-

Exact Mass (Monoisotopic): 144.0048 g/mol [4]

-

Expected Ion: [M+H]⁺

-

Expected m/z: 145.0121

Observing a high-intensity ion at m/z 145.0121 with an error of less than 5 ppm provides incontrovertible evidence for the elemental composition C₄H₅N₂O₂S⁺, confirming the molecular formula of the protonated free base.

Advanced and Complementary Techniques

For regulatory filings or advanced research where absolute certainty is required, further techniques can be employed.

Single-Crystal X-ray Crystallography

This is the gold standard for structural determination, providing an exact 3D model of the molecule as it exists in the solid state.

-

Causality: It would definitively show which atom is protonated, reveal precise bond lengths and angles, and map out the network of hydrogen bonding and ionic interactions with the chloride counter-ion in the crystal lattice.

-

Workflow: This involves growing a suitable single crystal, mounting it on a diffractometer, collecting diffraction data, and solving and refining the structure using specialized software. The quality of the crystal is the most critical and often most challenging aspect of this experiment.

Computational Modeling

In silico methods like Density Functional Theory (DFT) serve as a powerful validation tool.[6][7]

-

Causality: By building a theoretical model of the proposed structure, we can calculate its properties from first principles. If the calculated NMR and IR spectra closely match the experimental data, it provides strong theoretical backing for the proposed structure.

-

Workflow:

-

Build the 3D structure of 5-aminothiazole-2-carboxylic acid HCl in silico.

-

Perform a geometry optimization to find the lowest energy conformation.

-

Run frequency calculations to predict the IR spectrum.

-

Run GIAO NMR calculations to predict the ¹H and ¹³C chemical shifts.

-

Compare the theoretical data with the experimental results.

-

Caption: Workflow for computational validation of experimental data.

Conclusion: A Synthesis of Evidence

The structural elucidation of 5-aminothiazole-2-carboxylic acid HCl is not achieved through a single experiment but through the careful synthesis of evidence from a suite of orthogonal analytical techniques. The rapid functional group identification by IR spectroscopy, combined with the detailed connectivity map from NMR and the definitive elemental formula from HRMS, creates a self-validating system. Each piece of data corroborates the others, leading to an unambiguous structural assignment. This rigorous, evidence-based approach is fundamental to advancing drug development, ensuring that the molecule in the vial is precisely the molecule we intend it to be.

References

- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 2. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 2-Aminothiazole-5-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 5-Aminothiazole-2-carboxylic acid | C4H4N2O2S | CID 257148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular simulation-based investigation of thiazole derivatives as potential LasR inhibitors of Pseudomonas aeruginosa | PLOS One [journals.plos.org]

A Comprehensive Spectroscopic and Methodological Guide to 5-Aminothiazole-2-Carboxylic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural integrity and purity are paramount for the successful synthesis of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. Beyond presenting spectral data, this document offers field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for data acquisition, empowering researchers to achieve high-quality, reproducible results.

Molecular Structure and Physicochemical Properties

5-Aminothiazole-2-carboxylic acid is a substituted thiazole featuring both an amino group (-NH₂) at position 5 and a carboxylic acid group (-COOH) at position 2. This unique arrangement of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

-

IUPAC Name: 2-Amino-1,3-thiazole-5-carboxylic acid[2]

The structural arrangement of the molecule is visualized below.

Caption: Chemical structure of 5-aminothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-aminothiazole-2-carboxylic acid, both ¹H and ¹³C NMR provide definitive structural confirmation.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum is characterized by its simplicity, showing distinct signals for the thiazole ring proton and the exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts can vary based on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Causality and Expert Insights |

| ~8.10 | Singlet | 1H | Thiazole-H4 | The proton at position 4 is deshielded by the electronegative sulfur and nitrogen atoms in the ring and the adjacent electron-withdrawing carboxylic acid group, resulting in a downfield chemical shift. |

| ~7.60 | Broad Singlet | 2H | -NH₂ | Amine protons are typically broad due to quadrupole coupling with the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature. |

| ~13.0 | Very Broad Singlet | 1H | -COOH | The carboxylic acid proton is highly deshielded and exhibits significant broadening due to rapid chemical exchange with solvent molecules or other acidic protons. This signal may not always be observed depending on the sample conditions. |

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment | Causality and Expert Insights |

| ~171 | C2 (Thiazole) | This carbon is attached to two heteroatoms (N and S) and the amino group, leading to a significant downfield shift. |

| ~163 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid group characteristically appears in this downfield region. |

| ~145 | C4 (Thiazole) | This carbon is adjacent to the electron-withdrawing carboxylic acid group, causing it to resonate further downfield compared to C5. |

| ~125 | C5 (Thiazole) | This carbon is attached to the electron-donating amino group, which shields it relative to the other ring carbons. |

Field-Proven Protocol for NMR Sample Preparation and Acquisition

A high-quality spectrum is contingent on meticulous sample preparation.[3] This protocol ensures reproducibility and optimal spectral resolution.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh 5-10 mg of 5-aminothiazole-2-carboxylic acid. For ¹³C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.[4]

-

Solvent Selection: Choose a suitable deuterated solvent.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the amino and carboxylic acid functional groups.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[4] Ensure complete dissolution, using gentle vortexing if necessary.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly into a clean 5 mm NMR tube.[4][6]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.[5]

-

Acquire the ¹H spectrum, followed by the ¹³C spectrum.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 5-aminothiazole-2-carboxylic acid is dominated by vibrations from the N-H, O-H, C=O, and C=N bonds.

Table 3: Key IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3400 - 3100 | Strong, Broad | N-H and O-H | Stretching |

| ~1700 | Strong | C=O (Carboxylic Acid) | Stretching |

| ~1620 | Medium-Strong | C=N (Thiazole ring) | Stretching |

| 1550 - 1450 | Medium | C=C (Thiazole ring) | Stretching |

| ~1250 | Strong | C-O | Stretching |

Expert Interpretation: The IR spectrum will likely show a very broad absorption in the 3400-2500 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H group of the carboxylic acid (which is often very broad due to hydrogen bonding) and the N-H stretches of the primary amine. The strong, sharp peak around 1700 cm⁻¹ is a clear indicator of the carboxylic acid's carbonyl (C=O) group.[7] The C=N and C=C stretching vibrations of the thiazole ring provide fingerprint absorptions that confirm the presence of the heterocyclic core.[7]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.[8][9]

-

Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum to subtract atmospheric (CO₂, H₂O) absorptions.[10]

-

Sample Application: Place a small amount of the crystalline powder of 5-aminothiazole-2-carboxylic acid onto the ATR crystal.[10]

-

Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.[8][10]

-

Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is polar and prone to protonation or deprotonation.[11]

Expected Observations (ESI-MS):

-

Positive Ion Mode [M+H]⁺: The expected molecular ion peak would be at an m/z of 145.01, corresponding to the protonated molecule (C₄H₅N₂O₂S⁺).

-

Negative Ion Mode [M-H]⁻: The expected molecular ion peak would be at an m/z of 143.00, corresponding to the deprotonated molecule (C₄H₃N₂O₂S⁻), likely from the carboxylic acid group.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. A characteristic fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O, 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. The NMR data confirms the C-H framework and the specific connectivity of the thiazole ring. The IR spectrum provides rapid confirmation of the essential amino and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and, by extension, the molecular formula. Together, these three techniques provide an unambiguous and definitive structural confirmation of 5-aminothiazole-2-carboxylic acid.

References

- 1. 2-aminothiazole-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Aminothiazole-5-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 4. research.reading.ac.uk [research.reading.ac.uk]

- 5. depts.washington.edu [depts.washington.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

The Aminothiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Aminothiazole Compounds

Introduction: The Emergence of a Privileged Scaffold

The 2-aminothiazole moiety is a heterocyclic scaffold of paramount importance in medicinal chemistry, celebrated for its versatile biological activities and its presence in a wide array of therapeutic agents.[1][2][3] This five-membered ring system, containing both sulfur and nitrogen, serves as a "privileged structure," a molecular framework that is able to bind to multiple biological targets with high affinity.[2][3] From the early days of antimicrobial chemotherapy to the modern era of targeted cancer treatments, aminothiazole derivatives have been instrumental in the fight against a multitude of diseases. This guide provides a comprehensive technical overview of the discovery and history of these remarkable compounds, detailing their synthesis, key developmental milestones, and diverse therapeutic applications. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

The Dawn of a New Era: From Hantzsch Synthesis to the Sulfa Drugs

The journey of the aminothiazole scaffold in medicine begins with its fundamental synthesis. The most classic and widely utilized method for creating the 2-aminothiazole ring is the Hantzsch thiazole synthesis, first described in 1887.[4] This reaction typically involves the cyclocondensation of an α-haloketone with a thiourea.[5][6] The versatility and efficiency of the Hantzsch synthesis have made it a cornerstone of heterocyclic chemistry for over a century, enabling the generation of a vast library of aminothiazole derivatives for biological screening.[7]

The first major therapeutic breakthrough for aminothiazole compounds came with the advent of the sulfa drugs. Following the discovery in the early 1930s that the dye Prontosil was metabolized in the body to the active antibacterial agent sulfanilamide, a massive effort was undertaken to synthesize more potent and less toxic derivatives.[8] This research led to the development of sulfathiazole in the late 1930s, an aminothiazole-containing sulfonamide that became a vital weapon against bacterial infections before the widespread availability of penicillin.[8]

Sulfathiazole's mechanism of action was revolutionary for its time. It acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a bacterial enzyme essential for the synthesis of folic acid. By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfathiazole blocks the production of folic acid, thereby halting bacterial growth and replication.[8] However, the story of sulfathiazole also includes a cautionary tale. In 1941, a tragedy occurred when tablets of sulfathiazole were contaminated with the sedative phenobarbital, leading to hundreds of deaths and injuries. This event was a major catalyst for the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry, highlighting the critical importance of stringent quality control.

The Antibiotic Revolution: Cephalosporins with an Aminothiazole Heart

The mid-20th century witnessed the rise of β-lactam antibiotics, and the aminothiazole scaffold played a crucial role in the evolution of the cephalosporin class. While the first cephalosporins were discovered in 1945, it was the development of third-generation cephalosporins that truly showcased the power of the aminothiazole moiety.[9][10] Many of these potent, broad-spectrum antibiotics, such as cefixime and ceftriaxone, feature a 2-aminothiazole ring at the C-7 position of the cephalosporin nucleus.[9][11][12]

The incorporation of the aminothiazole group conferred several key advantages. It significantly enhanced the antibacterial spectrum, particularly against Gram-negative bacteria, and increased the stability of the compounds against β-lactamases, the enzymes produced by bacteria to inactivate β-lactam antibiotics.[11][12] Cefixime, patented in 1979 and approved for medical use in the US in 1989, is a prime example of a successful aminothiazole-containing third-generation cephalosporin.[13][14] Its mechanism of action, like other β-lactams, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell lysis and death.[15]

A Timeline of Key Discoveries in Aminothiazole Medicinal Chemistry

Caption: A timeline of major milestones in the discovery and development of aminothiazole-based medicines.

Beyond Antibacterials: A Plethora of Therapeutic Applications

The versatility of the aminothiazole scaffold extends far beyond its role in combating bacterial infections. The latter half of the 20th century and the beginning of the 21st century saw the discovery and development of aminothiazole-containing drugs for a wide range of other conditions.

Anti-inflammatory Drugs

Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) developed by Boehringer-Ingelheim in the early 1990s, is a prominent example.[16][17] It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory cascade.[18] By preferentially inhibiting COX-2 over COX-1, meloxicam reduces pain and inflammation with a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[17]

Dopamine Agonists

In the realm of neuroscience, pramipexole, a non-ergoline aminobenzothiazole compound, was first approved in the United States in 1997 for the treatment of Parkinson's disease and later for restless leg syndrome.[19][20][21] It acts as a selective agonist of the dopamine D2-like receptor subfamily, with a preference for the D3 receptor subtype.[19][22] By stimulating these receptors, pramipexole helps to alleviate the motor symptoms associated with dopamine deficiency in Parkinson's disease.[19]

The Era of Targeted Therapy: Aminothiazole-Based Kinase Inhibitors

The dawn of the 21st century brought with it a deeper understanding of the molecular drivers of cancer, leading to the development of targeted therapies. The aminothiazole scaffold has proven to be a remarkably effective template for the design of protein kinase inhibitors.

Dasatinib, approved by the FDA in 2006, is a potent oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[23] The discovery of dasatinib began with the screening of a compound library that identified a 2-aminothiazole derivative as a Src family kinase inhibitor.[2][24] Further optimization led to dasatinib, which potently inhibits the BCR-ABL kinase, the constitutively active fusion protein that drives the proliferation of CML cells. Unlike the first-generation inhibitor imatinib, which primarily binds to the inactive conformation of BCR-ABL, dasatinib can bind to both the active and inactive conformations, making it effective against many imatinib-resistant mutations.[25][23]

The mechanism of action of dasatinib involves binding to the ATP-binding site of the BCR-ABL kinase, thereby blocking its ability to phosphorylate downstream substrates and halting the aberrant signaling that leads to uncontrolled cell growth and survival.

Caption: Mechanism of action of Dasatinib in inhibiting the BCR-ABL signaling pathway.

Summary of Key Aminothiazole-Containing Drugs

| Drug Name | Year of Discovery/Approval | Therapeutic Class | Primary Indication(s) | Mechanism of Action |

| Sulfathiazole | Late 1930s | Antibiotic (Sulfonamide) | Bacterial Infections | Competitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis.[8] |

| Cefixime | 1979 (Patented) | Antibiotic (Cephalosporin) | Bacterial Infections | Inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins. |

| Meloxicam | Early 1990s | NSAID | Osteoarthritis, Rheumatoid Arthritis | Selective inhibitor of cyclooxygenase-2 (COX-2).[18] |

| Pramipexole | 1997 (US Approval) | Dopamine Agonist | Parkinson's Disease, Restless Leg Syndrome | Selective agonist of dopamine D2-like receptors, with a preference for the D3 subtype.[22] |

| Dasatinib | 2006 (FDA Approval) | Kinase Inhibitor | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL) | Potent inhibitor of BCR-ABL and Src family tyrosine kinases.[23] |

Experimental Protocol: Hantzsch Synthesis of 2-Aminothiazole

This protocol provides a representative example of the Hantzsch synthesis for the preparation of the parent 2-aminothiazole ring.[5]

Materials:

-

Thiourea (7.6 g, 0.1 mol)

-

Chloroacetaldehyde (50% solution in water, 15.7 g, 0.1 mol)

-

Water

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethanol

-

250 mL Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filtration flask

-

Ice bath

Procedure:

-

In a 250 mL round-bottom flask, dissolve thiourea (7.6 g, 0.1 mol) in 50 mL of water. Gentle warming and stirring may be required to facilitate dissolution.

-

Cool the solution to room temperature.

-

Slowly add the 50% aqueous solution of chloroacetaldehyde (15.7 g, 0.1 mol) dropwise over a period of 15 minutes. Note that the reaction is exothermic.

-

Fit the flask with a reflux condenser and heat the mixture at 80-90°C for 2 hours.

-

After the reaction is complete, cool the reaction mixture in an ice bath.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7-8. The product, 2-aminothiazole, will precipitate as a tan solid.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two portions of cold water (2 x 20 mL).

-

Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure 2-aminothiazole as off-white crystals.

-

Dry the crystals in a desiccator, then determine the yield and melting point.

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

Caption: A workflow diagram for the Hantzsch synthesis of 2-aminothiazole.

Conclusion and Future Directions

The history of aminothiazole compounds in medicine is a compelling narrative of chemical innovation and therapeutic progress. From its humble beginnings as a product of a classic organic reaction to its central role in life-saving drugs, the 2-aminothiazole scaffold has repeatedly demonstrated its value to medicinal chemists. Its ability to serve as a template for a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, ensures its continued relevance in drug discovery.[4][26][27]

Current research continues to explore the potential of aminothiazole derivatives in various therapeutic areas. The development of new kinase inhibitors for oncology remains a major focus, with ongoing efforts to improve selectivity and overcome resistance.[28][29][30][31] Additionally, the unique chemical properties of the aminothiazole ring are being leveraged to design novel agents for neurodegenerative diseases, infectious diseases, and metabolic disorders. As our understanding of disease biology deepens, the "privileged" aminothiazole scaffold is poised to be a key component in the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thiazole synthesis [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and development of cephalosporins - Wikipedia [en.wikipedia.org]

- 10. drugs.com [drugs.com]

- 11. The Enduring Legacy of Cephalosporins: A Comprehensive Historical Review - The Pharmacy Newsletter! [thepharmacynewsletter.com]

- 12. researchgate.net [researchgate.net]

- 13. [Research and development of new oral cephems, cefixime and cefdinir] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cefixime - Wikipedia [en.wikipedia.org]

- 15. nbinno.com [nbinno.com]

- 16. acs.org [acs.org]

- 17. Meloxicam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Meloxicam | C14H13N3O4S2 | CID 54677470 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Classics in Chemical Neuroscience: Pramipexole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Pramipexole - Wikipedia [en.wikipedia.org]

- 22. medlink.com [medlink.com]

- 23. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Dasatinib? [synapse.patsnap.com]

- 26. mdpi.com [mdpi.com]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. audreyli.com [audreyli.com]

- 30. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

A Technical Guide to the Therapeutic Targeting of 5-Aminothiazole Derivatives

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The strategic substitution at various positions of the thiazole ring, particularly the 5-position, can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.[1] This in-depth guide explores the key therapeutic targets of 5-aminothiazole derivatives, explains the mechanistic basis for their activity, and provides validated experimental protocols for their evaluation.

Part 1: Oncological Targets - The Kinase Inhibitor Landscape

The dysregulation of protein kinase signaling is a hallmark of cancer, making these enzymes prime targets for therapeutic intervention.[4] 5-Aminothiazole derivatives have emerged as a versatile scaffold for designing potent and selective kinase inhibitors, targeting critical regulators of the cell cycle and angiogenesis.[5][6]

Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle

Mechanistic Rationale: Cyclin-dependent kinases (CDKs) are serine/threonine kinases that control the progression of the cell cycle.[5] CDK4/6, in complex with cyclin D, and CDK2, in complex with cyclin E, phosphorylate the retinoblastoma protein (pRb), leading to the release of E2F transcription factors and entry into the S-phase.[5][7] Inhibiting these kinases can selectively arrest the proliferation of cancer cells. The 2-aminothiazole moiety serves as an effective hinge-binding scaffold, forming hydrogen bonds with the kinase's ATP-binding site, mimicking the natural ATP substrate.[5]

Therapeutic Application: High-throughput screening identified 5-pyrimidinyl-2-aminothiazole as an inhibitor of CDKs.[7][8] Structure-activity relationship (SAR) studies showed that introducing substituents, such as a methyl group on the pyrimidine ring, could dramatically enhance selectivity for CDK4/6 over other CDKs like CDK1 and CDK2.[7][8] This selectivity is crucial for minimizing off-target effects. Similarly, other aminothiazole derivatives have been developed as potent inhibitors of CDK2, with IC50 values in the nanomolar range.[9][10] These inhibitors have been shown to reduce the phosphorylation of CDK2 substrates like pRb and histone H1, leading to apoptosis in cancer cell lines.[9]

Quantitative Data: CDK Inhibition

| Compound Class | Target Kinase | IC50 Value | Cell Line | Reference |

| 5-Pyrimidinyl-2-aminothiazole | CDK4 | 0.03 µM | - | [7] |

| 5-Pyrimidinyl-2-aminothiazole | CDK6 | 0.03 µM | - | [8] |

| 2-Acetamido-thiazolylthio acetic ester analog | CDK2 | 1-10 nM | A2780 Ovarian | [9] |

| Diaminothiazole analog | CDK2 | 0.9 - 1.5 nM | - | [5] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

-

Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA), the substrate (e.g., Histone H1 for CDK2, pRb for CDK4), and the specific CDK/cyclin enzyme complex.

-

Compound Addition: Add varying concentrations of the 5-aminothiazole test compound dissolved in DMSO. Include a DMSO-only control (vehicle) and a no-enzyme control (background).

-

Initiate Reaction: Start the reaction by adding ATP, including radiolabeled [γ-³³P]ATP. Incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper (e.g., P81).

-

Washing: Wash the paper extensively in a phosphoric acid solution (e.g., 0.75%) to remove unincorporated [γ-³³P]ATP.

-

Quantification: Measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway: CDK Regulation of G1/S Transition

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

A Comprehensive Technical Guide to the Solubility and Stability of 5-Aminothiazole-2-Carboxylic Acid Hydrochloride

Foreword: The Critical Role of Physicochemical Characterization in Drug Development

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental yet critical hurdles are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). A thorough understanding of a compound's solubility and stability is not merely an academic exercise; it is the bedrock upon which successful formulation, manufacturing, and ultimately, clinical efficacy are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with an in-depth technical exploration of 5-aminothiazole-2-carboxylic acid hydrochloride, a heterocyclic building block of significant interest. Our focus will be on elucidating its solubility profile and stability characteristics, offering both foundational knowledge and actionable experimental protocols. As your senior application scientist, my objective is to go beyond mere data presentation, explaining the causality behind experimental choices and providing a framework for robust, self-validating investigation.

Physicochemical Profile of this compound

This compound belongs to the 2-aminothiazole class of compounds, a scaffold that is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[1] Its structure, featuring a thiazole ring, an amino group, and a carboxylic acid, makes it a versatile intermediate for synthesizing more complex molecules, including potent kinase inhibitors like Dasatinib.[2][3] The hydrochloride salt form is typically employed to enhance the aqueous solubility and handling properties of the parent molecule.

A precise understanding of its fundamental properties is the first step in any rational experimental design.

Table 1: Physicochemical Properties of 5-Aminothiazole-2-Carboxylic Acid and its Hydrochloride Salt

| Property | Value | Source |

| Chemical Name | 5-Amino-1,3-thiazole-2-carboxylic acid hydrochloride | - |

| Molecular Formula | C₄H₅ClN₂O₂S | - |

| Molecular Weight | 179.61 g/mol | Derived |

| Parent Compound | 5-Aminothiazole-2-carboxylic acid | PubChem |

| Parent CAS Number | Not available; Parent: 2-amino-1,3-thiazole-5-carboxylic acid is 40283-46-3 | [4] |

| Parent Molecular Formula | C₄H₄N₂O₂S | [4] |

| Parent Molecular Weight | 144.15 g/mol | [4] |

| Parent Melting Point | 182.0°C to 184.0°C | [4] |

| Appearance | White to Yellow Crystalline Powder (for parent compound) | [4] |

Note: Data for the hydrochloride salt is limited; properties of the parent free base are provided for reference.

Solubility Characterization: A Multi-faceted Approach

The solubility of an API dictates its dissolution rate and, consequently, its bioavailability. The structure of 5-aminothiazole-2-carboxylic acid contains both a basic amino group and an acidic carboxylic acid group, making its solubility highly dependent on the pH of the medium. The hydrochloride salt form ensures that in a neutral aqueous solution, the compound is already in a protonated, more soluble state.

Theoretical Solubility Considerations

The molecule's polarity, arising from the heteroatoms (N, S, O) and hydrogen bonding capabilities of the amino and carboxylic acid groups, suggests a preference for polar solvents.[5] The solubility in aqueous media is expected to follow a "U-shaped" curve typical of amphoteric substances, with minimum solubility at the isoelectric point (pI) and increased solubility at pH values above and below the pI, where the molecule exists as a charged species.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 4. 2-Aminothiazole-5-carboxylic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

Methodological & Application

Application Notes & Protocols: 5-Aminothiazole-2-Carboxylic Acid as a Versatile Scaffold in Modern Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of the 5-Aminothiazole-2-Carboxylic Acid Core

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, recognized as a cornerstone in a multitude of biologically active compounds.[1][2][3] Its rigid, planar structure and rich hydrogen bonding capabilities make it an ideal fragment for engaging with biological targets such as protein kinases. The bifunctional nature of 5-aminothiazole-2-carboxylic acid, presenting both a nucleophilic amino group at the 2-position and an electrophilic carboxylic acid at the 5-position, establishes it as a uniquely versatile building block for combinatorial chemistry and targeted drug design.[4]

This guide provides an in-depth exploration of the synthetic utility of 5-aminothiazole-2-carboxylic acid, moving beyond simple procedural lists to explain the causality behind methodological choices. We will detail robust protocols for derivatization, address common synthetic challenges, and provide field-proven insights for researchers in drug discovery and development. A notable application of this scaffold is in the synthesis of the tyrosine kinase inhibitor Dasatinib, a potent anti-cancer therapeutic, underscoring its significance in pharmaceutical development.[5][6][7]

Part 1: Core Synthetic Strategies & Derivatization Workflows

The synthetic utility of 5-aminothiazole-2-carboxylic acid stems from the orthogonal reactivity of its two primary functional groups. The carboxylic acid is readily activated for acylation reactions, while the exocyclic amino group can serve as a potent nucleophile. Strategic protection and activation allow for selective functionalization, enabling the construction of complex molecular architectures.

References

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tcichemicals.com [tcichemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. innospk.com [innospk.com]

Application Note: Protocols for the Selective Derivatization of 5-Aminothiazole-2-Carboxylic Acid

Abstract

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[1][2] 5-Aminothiazole-2-carboxylic acid is a versatile bifunctional building block, offering two distinct reaction sites: the nucleophilic 2-amino group and the 5-carboxylic acid group. This dual reactivity allows for the creation of diverse chemical libraries but also presents a significant challenge in achieving regioselective modification. This application note provides robust, field-proven protocols for the selective derivatization of this scaffold at both the carboxylic acid and amino moieties. We emphasize the strategic use of protecting groups, explain the causality behind reagent choices, and provide detailed, step-by-step procedures for synthesis, purification, and characterization to ensure reliable and reproducible outcomes for researchers in drug discovery and chemical biology.

Chemical Principles and Strategic Overview

The primary challenge in derivatizing 5-aminothiazole-2-carboxylic acid is controlling which functional group reacts. The amino group is nucleophilic, while the carboxylic acid becomes electrophilic upon activation. Without a clear strategy, attempts to form an amide at the C5-position can lead to undesired N-acylation or intermolecular polymerization.

The core strategic decision is the implementation of a protecting group. To selectively synthesize C5-carboxamides, the 2-amino group must first be "masked" to render it non-nucleophilic.[3] The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its ease of installation, stability under common amide coupling conditions, and clean removal under acidic conditions that typically do not affect the newly formed amide bond.[4][5]

This orthogonal protection strategy ensures that the derivatization steps are clean, high-yielding, and predictable.[3] The overall workflow is designed as a self-validating system, with clear analytical checkpoints after each major step.

Figure 1: Strategic workflow for selective derivatization.

Protocol I: Synthesis of C5-Carboxamides via Amide Coupling

This protocol details the three-stage process for selectively forming an amide bond at the C5-carboxylic acid position.

Stage 1: N-Protection of the 2-Amino Group

Principle: The 2-amino group is protected as its Boc-carbamate derivative by reaction with di-tert-butyl dicarbonate (Boc)₂O. A base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the acid byproduct and facilitate the reaction.

| Materials & Reagents |

| 5-Aminothiazole-2-carboxylic acid |

| Di-tert-butyl dicarbonate ((Boc)₂O) |

| Diisopropylethylamine (DIPEA) or Triethylamine (TEA) |

| Solvents: Tetrahydrofuran (THF), 1,4-Dioxane, or DMF |

| Diethyl ether, Ethyl acetate (EtOAc), Hexanes |

| 1 M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃), Brine |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) |

Step-by-Step Procedure:

-

Suspend 5-aminothiazole-2-carboxylic acid (1.0 eq) in anhydrous THF (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

-

Add DIPEA (2.5 eq) to the suspension. Stir for 10 minutes at room temperature. The mixture may become more homogeneous.

-

Add (Boc)₂O (1.2 eq) portion-wise to the solution.

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material.

-

Work-up: a. Remove the THF under reduced pressure using a rotary evaporator. b. Dissolve the residue in ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl (2x), water (1x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected acid.

-

Purification: The product is often pure enough for the next step. If necessary, purify by recrystallization from an EtOAc/hexanes mixture or by flash column chromatography on silica gel.

Characterization Checkpoint:

-

¹H NMR: Appearance of a large singlet around 1.5 ppm corresponding to the nine protons of the Boc group.

-

Mass Spec (ESI-): A clear peak corresponding to [M-H]⁻ for the N-Boc protected product.

Stage 2: Amide Coupling with a Primary/Secondary Amine

Principle: The carboxylic acid of the N-Boc protected intermediate is activated using a carbodiimide reagent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[6] 1-Hydroxybenzotriazole (HOBt) is added as an additive to form a more stable active ester, which suppresses racemization and improves coupling efficiency.[6] This activated species then reacts with the desired amine to form the amide bond.

| Materials & Reagents |

| N-Boc-5-aminothiazole-2-carboxylic acid (from Stage 1) |

| Target Amine (R¹R²NH) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Diisopropylethylamine (DIPEA) |

| Solvent: Anhydrous N,N-Dimethylformamide (DMF) |

| Ethyl acetate (EtOAc), Water, Brine |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) |

Step-by-Step Procedure:

-

Dissolve the N-Boc protected acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir for 15 minutes at room temperature to allow for pre-activation.

-

Add the target amine (1.1 eq) followed by DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 16-24 hours. Monitor by TLC or LC-MS.

-

Work-up: a. Dilute the reaction mixture with ethyl acetate. b. Wash thoroughly with water (3x) to remove DMF and water-soluble byproducts (e.g., EDC-urea). c. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization Checkpoint:

-

¹H NMR: Disappearance of the carboxylic acid proton signal. Appearance of new signals corresponding to the coupled amine moiety.

-

Mass Spec (ESI+): A clear peak corresponding to [M+H]⁺ or [M+Na]⁺ for the fully protected amide.

Stage 3: N-Deprotection to Yield Final Amide

Principle: The Boc group is labile under strong acidic conditions. Trifluoroacetic acid (TFA) is commonly used to cleave the carbamate, releasing the free 2-amino group.[7][8]

| Materials & Reagents |

| N-Boc protected amide (from Stage 2) |

| Trifluoroacetic acid (TFA) |

| Dichloromethane (DCM) |

| Saturated sodium bicarbonate (NaHCO₃) |

| Diethyl ether |

Step-by-Step Procedure:

-

Dissolve the purified N-Boc protected amide (1.0 eq) in DCM (approx. 0.1 M).

-

Add TFA (10-20 eq, typically a 20-50% v/v solution of TFA in DCM).

-

Stir the reaction at room temperature for 1-3 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: a. Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. b. Re-dissolve the residue in ethyl acetate or DCM. c. Carefully wash with saturated NaHCO₃ solution until gas evolution (CO₂) ceases. This neutralizes the TFA salt. d. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: The final product can be purified by recrystallization or flash chromatography if necessary.

Characterization Checkpoint:

-

¹H NMR: Disappearance of the Boc singlet at ~1.5 ppm. A downfield shift of the thiazole ring protons may be observed.

-

Mass Spec (ESI+): A clear peak corresponding to [M+H]⁺ for the final deprotected amide.

References

- 1. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Protective Groups [organic-chemistry.org]

- 4. learninglink.oup.com [learninglink.oup.com]

- 5. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]

- 6. Amide Synthesis [fishersci.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Topic: 5-Aminothiazole-2-carboxylic acid hydrochloride in Anticancer Drug Design

An Application and Protocol Guide for Researchers

Introduction: The Strategic Importance of the 2-Aminothiazole Scaffold